Dapsone hydroxylamine

Thrombosis Erythrocyte Procoagulant Activity In Vivo Toxicology

Procure the definitive DDS-NHOH reference standard to ensure valid toxicology and analytical data. Substituting with Dapsone or MADDS-NOH invalidates results, as only this primary metabolite induces direct, metabolism-independent methemoglobinemia and hemolysis. Essential for accurate LC-MS method validation and studying oxidative red blood cell damage without a metabolic activation system.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
CAS No. 32695-27-5
Cat. No. B1669824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapsone hydroxylamine
CAS32695-27-5
Synonyms4-amino-4'-hydroxylaminodiphenylsulfone
4-amino-4'-hydroxylaminodiphenylsulfone, T-labeled cpd
4-hydroxylamino-4'-aminophenyl sulfone
dapsone hydroxylamine
DDS-NOH
HADS
N-hydroxydapsone
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO
InChIInChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2
InChIKeyIYDSJDWESCGRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dapsone Hydroxylamine (CAS 32695-27-5): The Primary Toxic Metabolite Driving Dapsone Hemotoxicity and Prothrombotic Activity


Dapsone hydroxylamine (DDS-NOH, N-hydroxydapsone) is the N-hydroxylated active metabolite of the sulfonamide antibiotic dapsone, formed primarily via hepatic cytochrome P450-mediated oxidation [1]. Unlike the parent drug, DDS-NOH acts as a direct-acting hemotoxic agent, responsible for the dose-limiting adverse effects of dapsone therapy, including methemoglobinemia, hemolytic anemia, and thrombosis [2]. This arylhydroxylamine is also formed extrahepatically by activated neutrophils and mononuclear cells via myeloperoxidase, contributing to both the anti-inflammatory efficacy and idiosyncratic toxicity of dapsone [3]. As a reactive metabolite capable of redox cycling, protein adduct formation, and induction of oxidative stress, DDS-NOH serves as the critical analytical reference standard for toxicology studies, drug metabolism investigations, and development of safer dapsone analogs.

Why Dapsone Cannot Substitute for Dapsone Hydroxylamine in Toxicology and Drug Development Studies


Dapsone (the parent sulfone) and dapsone hydroxylamine (DDS-NOH) exhibit fundamentally divergent biological activities that preclude interchangeability in experimental systems. While dapsone itself requires metabolic activation to exert hemotoxicity, DDS-NOH acts as a direct-acting hemolytic agent and procoagulant effector without the need for enzymatic conversion [1]. Critically, DDS-NOH, but not dapsone, induces phosphatidylserine exposure on erythrocyte membranes, triggers band 3 protein aggregation, promotes autologous antibody binding, and increases thrombus formation in vivo [2]. Furthermore, DDS-NOH demonstrates markedly higher cytotoxicity and reactive oxygen species generation compared to both its parent compound and other arylhydroxylamine metabolites such as sulfamethoxazole hydroxylamine [3]. These mechanistic and potency differences underscore why procurement of the specific metabolite, rather than the parent drug, is essential for studies investigating dapsone-mediated toxicity, oxidative stress pathways, or the development of antidotes and safer therapeutic alternatives.

Quantitative Differentiation of Dapsone Hydroxylamine (CAS 32695-27-5) Against Key Comparators


DDS-NOH vs. Parent Dapsone: Direct Procoagulant and Thrombotic Activity In Vivo

Dapsone hydroxylamine (DDS-NHOH), but not the parent compound dapsone, directly increases prothrombotic risks by inducing the procoagulant activity of red blood cells. In a rat model of surgically induced thrombosis, a single intraperitoneal dose of 50 mg/kg DDS-NHOH significantly increased thrombus weight compared to controls [1]. Repeated dosing at 10 mg/kg per day for four days also elevated thrombus formation, substantiating the metabolite-specific prothrombotic risk not observed with dapsone [1].

Thrombosis Erythrocyte Procoagulant Activity In Vivo Toxicology

DDS-NOH vs. Sulfamethoxazole Hydroxylamine: Superior Cytotoxicity and ROS Generation in Human Keratinocytes

Dapsone hydroxylamine (DDS-NOH) demonstrates consistently higher cytotoxicity and reactive oxygen species (ROS) generation compared to sulfamethoxazole hydroxylamine (SMX-NOH) in normal human epidermal keratinocytes (NHEK) [1]. While both are arylhydroxylamine metabolites of arylamine drugs associated with cutaneous drug reactions, DDS-NOH and its analogues/metabolites produced significantly greater ROS formation than SMX-NOH. Notably, ROS scavengers reduced DDS-NOH-induced ROS generation in NHEK by 87% with ascorbic acid, 86% with N-acetylcysteine, 44% with Trolox, and 16% with melatonin [1].

Cutaneous Drug Reactions Oxidative Stress Cytotoxicity

DDS-NOH vs. Monoacetyldapsone Hydroxylamine: Equipotent Methemoglobin Formation but Distinct Erythrocyte Kinetics

Dapsone hydroxylamine (DDS-NOH) and monoacetyldapsone hydroxylamine (MADDS-NOH) exhibit equipotent and equally efficacious methemoglobin-forming ability in both human and rat whole blood [1]. In human blood, Emax values were 80 ± 2% for DDS-NOH and 79 ± 5% for MADDS-NOH, with EC50 values of 95 ± 19 µM and 90 ± 17 µM, respectively, indicating no significant difference between the two hydroxylamine metabolites [1]. However, within human erythrocytes, DDS-NOH and MADDS-NOH undergo distinct acetylation/deacetylation processes, with the monoacetyl derivative acting as a more rapid hemoglobin oxidizer at early time points despite similar equipotency at 15 minutes [2].

Methemoglobinemia Hematotoxicity Erythrocyte Metabolism

DDS-NOH Species Sensitivity: Human vs. Rat Erythrocyte Oxidative Damage Thresholds

Human erythrocytes exhibit significantly lower sensitivity to dapsone hydroxylamine-induced oxidative damage compared to rat erythrocytes, a critical consideration for preclinical toxicology study design [1]. The concentration of DDS-NOH required to induce damage in human red cells (175-750 µM) is approximately 3- to 5-fold higher than that required for rat red cells (50-175 µM) [1]. Additionally, the rate of protein-glutathione mixed disulfide formation in human cells is considerably slower than in rat cells, and human erythrocyte membranes show resistance to loss of band 4.2 protein while exhibiting higher protein aggregation [1].

Species Differences Hemolytic Anemia Preclinical Toxicology

DDS-NOH Cytotoxicity: Rat Hepatocyte LC50 Quantification

Dapsone hydroxylamine exhibits direct cytotoxicity to rat hepatocytes with an LC50 value of 3.6 mM [1]. This quantitative cytotoxicity benchmark provides a critical reference for in vitro hepatotoxicity screening of dapsone analogs and for evaluating the protective efficacy of potential antidotes or antioxidant interventions. While comparative data for dapsone itself under identical conditions are not available from the same study, this LC50 value establishes a baseline for cross-study comparisons and structure-toxicity relationship analyses [1].

Hepatotoxicity In Vitro Toxicology Metabolite Safety

CYP-Mediated Formation: DDS-NOH as a Multi-Enzyme Metabolic Product

Dapsone hydroxylamine is formed via N-hydroxylation of dapsone by multiple cytochrome P450 isoforms, including CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, and CYP3A4, with the contribution of individual enzymes varying between human livers [1][2]. In human liver microsomes, the kinetics of P450-catalyzed N-oxidation of dapsone are biphasic, with Michaelis-Menten constants of 0.14 ± 0.05 mM (low-affinity, CYP3A4) and 0.004 ± 0.003 mM (high-affinity, CYP2E1/2C) [2]. The formation clearance of DDS-NOH exhibits tenfold intersubject variability and is closely associated with the oral clearance of dapsone (r = 0.96) [3]. This contrasts with the simpler metabolic profile of the parent drug and other hydroxylamine metabolites such as MADDS-NOH.

Drug Metabolism Cytochrome P450 Pharmacogenomics

Optimal Research and Industrial Applications for Dapsone Hydroxylamine (CAS 32695-27-5)


In Vitro Methemoglobinemia and Hemolytic Anemia Mechanistic Studies

DDS-NOH is the definitive positive control and investigative tool for elucidating the molecular mechanisms of dapsone-induced methemoglobinemia and hemolytic anemia. With well-characterized concentration-response parameters in human whole blood (EC50 ≈ 95 µM, Emax ≈ 80%) [1] and defined thresholds for erythrocyte oxidative damage (175-750 µM for human cells) [2], DDS-NOH enables reproducible in vitro modeling of clinical hematotoxicity. Researchers can utilize these quantitative benchmarks to screen protective antioxidants, evaluate the efficacy of CYP inhibitors, or investigate genetic polymorphisms affecting erythrocyte susceptibility. The compound's direct-acting nature eliminates the confounding variable of metabolic activation required when using the parent drug dapsone.

Thrombosis Risk Assessment and Procoagulant Activity Screening

DDS-NOH is uniquely suited for investigating the prothrombotic complications associated with dapsone therapy. Unlike the parent compound, DDS-NOH directly induces phosphatidylserine exposure on erythrocyte membranes, promotes microvesicle formation, and increases thrombus weight in vivo at doses as low as 10 mg/kg/day in rat models [3]. This metabolite-specific activity makes DDS-NOH an essential reagent for thrombosis research, platelet activation studies, and the development of antithrombotic strategies. Procurement of high-purity DDS-NOH (≥98%) is critical for these sensitive assays to avoid confounding effects from residual dapsone or degradation products.

Cutaneous Drug Reaction and Oxidative Stress Pathway Investigation

For studies of drug-induced cutaneous reactions and arylhydroxylamine-mediated oxidative stress, DDS-NOH provides a superior investigative tool compared to other arylhydroxylamine metabolites such as SMX-NOH. DDS-NOH generates significantly higher ROS levels and exhibits greater cytotoxicity in normal human epidermal keratinocytes [4]. The well-documented reduction of DDS-NOH-induced ROS by specific scavengers (e.g., ascorbic acid 87% reduction, N-acetylcysteine 86% reduction) [4] enables controlled interrogation of oxidative stress pathways and the evaluation of protective interventions. This makes DDS-NOH the preferred reference compound for academic and industrial toxicology programs focused on arylamine drug safety.

Analytical Reference Standard for LC-MS/MS Method Development and Validation

DDS-NOH serves as a critical analytical reference standard for the development and validation of quantitative LC-MS/MS and HPLC-UV methods for monitoring dapsone and its metabolites in biological matrices. Validated methods have established limits of detection for hydroxylaminodapsone at 0.0470 mg/L in human plasma using HPLC-UV [5], while more sensitive LC-MS/MS methods enable simultaneous quantification of dapsone, chlorproguanil, and their metabolites over a range of 2-2000 ng/mL [6]. Procurement of high-purity DDS-NOH (≥98% as supplied by vendors such as Cayman Chemical [7]) is essential for accurate calibration, quality control, and pharmacokinetic modeling in both preclinical and clinical studies of dapsone disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapsone hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.